Ethyl 5-(2-(2-chlorophenyl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate
Description
Ethyl 5-(2-(2-chlorophenyl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a pyrazolo[1,5-a]pyridine derivative characterized by:
- Core structure: A fused bicyclic system of pyrazole and pyridine rings.
- Substituents: An ethyl ester group at position 2. A 2-(2-chlorophenyl)acetamido group at position 3. The 2-chlorophenyl group may enhance lipophilicity and receptor binding, while the acetamido moiety could influence hydrogen bonding interactions with biological targets .
Properties
IUPAC Name |
ethyl 5-[[2-(2-chlorophenyl)acetyl]amino]pyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-2-25-18(24)14-11-20-22-8-7-13(10-16(14)22)21-17(23)9-12-5-3-4-6-15(12)19/h3-8,10-11H,2,9H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXAMKASKDOCKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-(2-chlorophenyl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves a multi-step process One common synthetic route starts with the preparation of the pyrazolo[1,5-a]pyridine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditionsFinally, the ethyl ester group is introduced through esterification reactions, often employing reagents like ethyl chloroformate or ethyl iodide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-(2-chlorophenyl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
Ethyl 5-(2-(2-chlorophenyl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinases and proteases.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-(2-chlorophenyl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The compound’s structural features, such as the pyrazolo[1,5-a]pyridine core and the 2-chlorophenylacetamido group, play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazolo[1,5-a]pyridine derivatives vary in substituent type and position, which significantly alter their physicochemical and biological properties. Key comparisons include:
Key Observations :
- Position 5 substituents: The acetamido group in the target compound may improve target specificity compared to simpler amino () or hydroxyl () analogues.
- Isoxazole incorporation : Compounds like demonstrate that heterocyclic additions (e.g., isoxazole) can significantly boost antitumor activity, suggesting similar modifications could benefit the target compound.
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